molecular formula C11H24N2 B14557459 N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine CAS No. 62034-46-2

N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine

Cat. No.: B14557459
CAS No.: 62034-46-2
M. Wt: 184.32 g/mol
InChI Key: RYVNTQILYKWKEE-UHFFFAOYSA-N
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Description

N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with three methyl groups

Properties

CAS No.

62034-46-2

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N'-(3,3,5-trimethylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C11H24N2/c1-9-6-10(13-5-4-12)8-11(2,3)7-9/h9-10,13H,4-8,12H2,1-3H3

InChI Key

RYVNTQILYKWKEE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3,3,5-trimethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and subsequent formation of the diamine.

Industrial Production Methods

On an industrial scale, the production of N1-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which N1-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,3,5-Trimethylcyclohexyl)ethane-1,2-diamine is unique due to its diamine structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it valuable in multiple research and industrial applications.

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